molecular formula C17H14O6 B12310277 6-Methoxymaackiain

6-Methoxymaackiain

Cat. No.: B12310277
M. Wt: 314.29 g/mol
InChI Key: BARRXUGKUYTIQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxymaackiain typically involves the extraction from natural sources followed by purification. One method involves using preparative high-performance liquid chromatography (HPLC) with a water-methanol gradient to isolate the compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxymaackiain undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve catalysts like Lewis acids or bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific methoxy group position, which influences its biological activity and potential therapeutic applications. Its unique ability to modulate the inflammasome and PINK1/Parkin pathways highlights its potential in treating inflammatory and neurodegenerative diseases .

Properties

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol

InChI

InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3

InChI Key

BARRXUGKUYTIQH-UHFFFAOYSA-N

Canonical SMILES

COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5

Origin of Product

United States

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